Clamidoxic acid

CAS No.: 6170-69-0

Cat. No.: VC1675545

Molecular Formula: C15H11Cl2NO4

Molecular Weight: 340.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6170-69-0 |

|---|---|

| Molecular Formula | C15H11Cl2NO4 |

| Molecular Weight | 340.2 g/mol |

| IUPAC Name | 2-[2-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid |

| Standard InChI | InChI=1S/C15H11Cl2NO4/c16-10-6-5-9(7-11(10)17)15(21)18-12-3-1-2-4-13(12)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20) |

| Standard InChI Key | TVQRUKZAWSJVRX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Characteristics

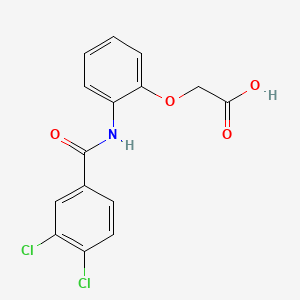

Clamidoxic acid is characterized by a specific molecular structure with the formula C15H11Cl2NO4 and a molecular weight of 340.158 Daltons. It is an achiral molecule with no defined stereocenters . The compound features two chlorine atoms, a carboxylic acid group, and an amide linkage within its structure, contributing to its particular pharmacological profile.

Structural Representation

The molecular structure can be represented using standard chemical notation as follows:

SMILES: OC(=O)COC1=CC=CC=C1NC(=O)C2=CC=C(Cl)C(Cl)=C2

InChI: InChI=1S/C15H11Cl2NO4/c16-10-6-5-9(7-11(10)17)15(21)18-12-3-1-2-4-13(12)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20)

Chemical Properties Table

| Property | Value |

|---|---|

| Molecular Formula | C15H11Cl2NO4 |

| Molecular Weight | 340.158 |

| Optical Activity | None |

| Defined Stereocenters | 0 / 0 |

| E/Z Centers | 0 |

| Charge | 0 |

| Classification | Phenoxyacetic acid derivative |

This table summarizes the key physicochemical properties of clamidoxic acid that influence its behavior in biological systems and potential pharmaceutical applications .

Historical Development

Discovery and Initial Research

Clamidoxic acid was developed in the late 1950s by Smith and Nephew Research Ltd as part of their research program focused on anti-inflammatory compounds. As a derivative of phenoxyacetic acid, it emerged during a period of intense pharmaceutical research into novel therapeutic agents for inflammatory conditions .

Early animal studies demonstrated that clamidoxic acid possessed significant anti-inflammatory properties while exhibiting low toxicity, characteristics that made it a promising candidate for further development into a potential therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume